molecular formula C21H26N2O2 B5795766 1-[4-(2-METHYLBENZYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE

1-[4-(2-METHYLBENZYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE

Cat. No.: B5795766
M. Wt: 338.4 g/mol
InChI Key: ZQXGXHPWHSUJFI-UHFFFAOYSA-N
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Description

1-[4-(2-METHYLBENZYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a 2-methylbenzyl group and a 3-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-METHYLBENZYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-METHYLBENZYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[4-(2-METHYLBENZYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-METHYLBENZYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE is unique due to the presence of both a 2-methylbenzyl group and a 3-methylphenoxy group on the piperazine ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.

Properties

IUPAC Name

2-(3-methylphenoxy)-1-[4-[(2-methylphenyl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-17-6-5-9-20(14-17)25-16-21(24)23-12-10-22(11-13-23)15-19-8-4-3-7-18(19)2/h3-9,14H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXGXHPWHSUJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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